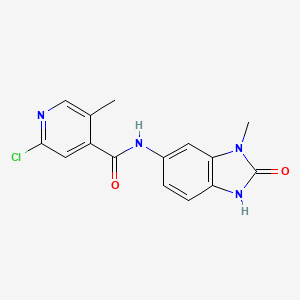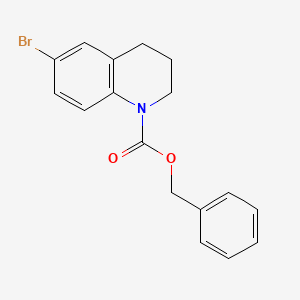![molecular formula C15H13NO3 B2914409 (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid CAS No. 227104-92-9](/img/structure/B2914409.png)
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its behavior under various conditions. Unfortunately, specific information about the physical and chemical properties of “this compound” was not available in the sources I found .Mécanisme D'action
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid exerts its biological effects through various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. This compound has been found to selectively inhibit PTPs that are overexpressed in cancer cells, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokines and chemokines, and the protection against oxidative stress and inflammation. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. This compound is also readily available and can be synthesized in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid, including the development of more potent and selective PTP inhibitors for cancer therapy, the investigation of the role of this compound in other diseases, such as diabetes and cardiovascular disease, and the exploration of the potential of this compound as a drug candidate for clinical use. Additionally, further research is needed to elucidate the mechanisms underlying the biological effects of this compound and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid can be synthesized through a multistep process involving the reaction of 3-bromopyridine with 4-methoxybenzaldehyde, followed by the addition of malonic acid and subsequent decarboxylation. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)8-5-12-3-6-14(7-4-12)19-11-13-2-1-9-16-10-13/h1-10H,11H2,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBFBFCPDJFIO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)

![N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914331.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)


![diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![1-(2-Tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2914337.png)
![S-[(2,4-Dibromophenyl)methyl] ethanethioate](/img/structure/B2914338.png)

![3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2914341.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)